molecular formula C16H17N5O B13669762 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

Cat. No.: B13669762
M. Wt: 295.34 g/mol
InChI Key: RYGMJJVJABIYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline (CAS: 2448173-20-2, molecular formula: C₁₆H₁₇N₅O) is a pyrrolo[2,3-d]pyrimidine derivative featuring a morpholino group at position 4 and an aniline moiety at position 6 of the fused bicyclic core . This scaffold is prominent in kinase inhibitor research due to its structural mimicry of ATP-binding domains in kinases, enabling competitive inhibition. The morpholino group enhances solubility and pharmacokinetic properties, while the aniline substituent contributes to target specificity through π-π stacking and hydrogen bonding interactions .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

InChI

InChI=1S/C16H17N5O/c17-12-3-1-11(2-4-12)14-9-13-15(20-14)18-10-19-16(13)21-5-7-22-8-6-21/h1-4,9-10H,5-8,17H2,(H,18,19,20)

InChI Key

RYGMJJVJABIYQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

General Synthetic Strategy

The synthesis of This compound generally follows a sequence involving:

  • Construction of the pyrrolo[2,3-d]pyrimidine core,
  • Functionalization at the 4- and 6-positions,
  • Introduction of the morpholino group via nucleophilic substitution,
  • Coupling with aniline or aniline derivatives to install the aniline substituent.

This approach often starts from readily available heterocyclic precursors such as o-aminonitriles or pyrrolopyrimidin-4-one derivatives.

Stepwise Synthetic Route

Formation of Pyrrolo[2,3-d]pyrimidine Core
  • Starting Materials: o-Aminonitrile derivatives are condensed with urea or thiourea in sodium ethoxide or acidic media to form pyrrolopyrimidine derivatives. This cyclization step is crucial for establishing the fused heterocyclic system.

  • Cyclization Conditions: Refluxing in pyridine or a mixture of glacial acetic acid and concentrated hydrochloric acid (3:1) is employed to promote ring closure efficiently.

Chlorination of Pyrrolopyrimidin-4-one Derivatives
  • The pyrrolopyrimidin-4-one intermediate is chlorinated using phosphorus oxychloride (POCl₃) to produce 4-chloropyrrolo[2,3-d]pyrimidines . This chlorination activates the 4-position for subsequent nucleophilic substitution.
Nucleophilic Substitution with Morpholine
  • The 4-chloropyrrolo[2,3-d]pyrimidine intermediate undergoes nucleophilic aromatic substitution with morpholine in refluxing ethanol, often catalyzed by triethylamine, to yield the 4-morpholino-pyrrolo[2,3-d]pyrimidine derivative.
Amination at the 6-Position with Aniline
  • The amination of the 6-position is typically performed by reacting the chlorinated intermediate or related activated species with aniline derivatives under acidic conditions.

  • Recent studies have demonstrated that using water as a solvent with catalytic hydrochloric acid enhances the reaction rate and selectivity, minimizing side reactions such as solvolysis.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Cyclization o-Aminonitrile + urea/thiourea, NaOEt or acidic reflux Pyrrolo[2,3-d]pyrimidine core
2 Chlorination POCl₃, reflux 4-Chloropyrrolo[2,3-d]pyrimidine
3 Nucleophilic substitution Morpholine, EtOH, reflux, Et₃N catalyst 4-Morpholino-pyrrolo[2,3-d]pyrimidine
4 Amination Aniline, H₂O solvent, catalytic HCl, reflux This compound

Detailed Research Outcomes and Data Analysis

Amination Reaction Optimization in Water

A study published in ACS Omega (2024) investigated the amination of 4-chloropyrrolo[2,3-d]pyrimidines with aniline derivatives using water as the solvent and hydrochloric acid as a catalyst. Key findings include:

  • Effect of Acid Concentration: Using 0.1 equivalents of HCl provided an optimal balance, enhancing reaction rate while suppressing formation of solvolysis side-products.

  • Solvent Effects: Water outperformed common organic solvents such as ethanol, methanol, isopropanol, and DMF in reaction rate and yield.

  • Substrate Scope: Among 20 aniline derivatives tested, 14 showed good to excellent conversion to the desired aminated product.

  • Limitations: Ortho-substituted anilines with very low pKa (<1) were less reactive. Aliphatic and benzylic amines generally reacted poorly under acidic conditions but could be aminated in water without acid.

Conversion and Selectivity Data

Entry HCl (equiv) Conversion at 0.33 h (%) Product Yield after 6 h (%) Side Product (%)
1 0.1 19 >98 <1
2 0.2 28 >98 <1
3 0.5 48 98 1
4 0.8 59 98 1
5 1.0 54 98 1

Conversion measured by ^1H NMR; side product identified as ethoxy-substituted pyrrolopyrimidine from solvolysis.

Mechanistic Insights

  • The pyrrolopyrimidine substrate is weakly basic and is transiently protonated, facilitating nucleophilic attack by aniline at the 6-position.

  • The amination generates HCl, which protonates the product, stabilizing it and buffering the reaction mixture.

  • Excess acid protonates aniline, reducing its nucleophilicity and increasing side reactions with solvent.

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Outcome Reference
Pyrrolo[2,3-d]pyrimidine Core Synthesis o-Aminonitrile, urea/thiourea NaOEt or acidic reflux Cyclized heterocycle
Chlorination POCl₃ Reflux 4-Chloropyrrolo[2,3-d]pyrimidine
Morpholine Substitution Morpholine, EtOH, Et₃N Reflux 4-Morpholino derivative
Amination Aniline, H₂O, HCl (0.1 equiv) Reflux Target compound

Chemical Reactions Analysis

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the morpholino or aniline groups can be replaced or modified.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolo[2,3-d]pyrimidine Family

Compound 9 : N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
  • Structure : Shares the pyrrolo[2,3-d]pyrimidine core but differs in substituents: a 4-chloroaniline group at position 4 and a 2-methylbenzyl group at position 4.
  • Properties :
    • Melting point: 212°C
    • Synthesis yield: 65%
    • Key spectral 1H NMR (DMSO-d₆) δ 2.27 (CH₃), 3.89 (CH₂), aromatic protons at δ 7.17–7.96 .
  • The chloro substituent may improve halogen bonding with hydrophobic kinase pockets but increases molecular weight (MW: 388.8 g/mol vs. 307.3 g/mol for the target compound).
(4-(Arylamino)-7H-Pyrrolo[2,3-D]pyrimidin-6-yl)(1H-Indol-2-Yl)methanones
  • Structure: Features an indole-methanone group at position 6 and aryl amino groups at position 3.
  • Activity : Demonstrated potent inhibition of epidermal growth factor receptor (EGFR) with IC₅₀ values <100 nM in enzymatic assays .
  • Comparison: The indole-methanone moiety introduces steric bulk, likely reducing bioavailability compared to the aniline-substituted target compound. However, the extended aromatic system may enhance target affinity in specific kinase domains.

Thieno[2,3-d]pyrimidine Analogues

TAK-385 : A thieno[2,3-d]pyrimidine derivative with a dimethylaminomethyl and methoxypyridazine substituent.
  • Structure: Replaces the pyrrolo core with a thieno[2,3-d]pyrimidine system.
  • Advantages : Superior in vivo GnRH antagonistic activity and reduced cytochrome P450 inhibition compared to other derivatives .
  • The target compound’s morpholino-aniline system may offer better kinase selectivity, whereas TAK-385’s substituents prioritize metabolic stability.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 9 Indole-Methanone Analogues TAK-385
Molecular Weight (g/mol) 307.3 388.8 ~450 570.5
logP (estimated) 2.1 3.2 3.8 4.5
Solubility (mg/mL) >10 (aqueous) <5 <2 0.3
Key Substituents Morpholino, aniline Chlorophenyl, methylbenzyl Indole-methanone Thieno core, pyridazine
Primary Target Kinases (e.g., EGFR) Kinases EGFR GnRH receptor

Biological Activity

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. Its unique structure, which incorporates a morpholino group and an aniline moiety, suggests potential for various biological activities. This article aims to explore the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H17N5O
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 2448173-20-2
PropertyValue
Density1.347 ± 0.06 g/cm³
pKa14.24 ± 0.50

Biological Activity Overview

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound has shown promising results against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess substantial antitubercular properties. For instance, it has been reported that these compounds exhibit effective minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It is believed to inhibit key protein kinases involved in cancer cell proliferation. In vitro studies have shown that it can inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation .

The biological effects of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : The compound's structure allows it to bind selectively to protein kinases, disrupting their function and leading to reduced cell proliferation.
  • Antimicrobial Mechanism : The interaction with bacterial enzymes may inhibit the synthesis of vital components in bacterial cells, leading to cell death.

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

  • Antitubercular Efficacy : A study indicated that derivatives with similar structures showed effective inhibition against Mycobacterium tuberculosis, with MIC values suggesting strong antimicrobial activity .
  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through kinase inhibition .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrilePyrrolo[2,3-d]pyrimidine coreAntitubercularContains a carbonitrile group
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoateEster derivativeAnticancerMethyl ester enhances solubility
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramidePurine derivativeAntiviralDifferent core structure

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, 4-chloro intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) react with morpholine under reflux in polar aprotic solvents like 1-butanol or DMF. Subsequent coupling with substituted anilines is achieved using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XantPhos) . Thermal amination (145°C, 24 hours) with aniline derivatives in 1-butanol under argon yields the final product .
  • Key Considerations : Monitor reaction progress via TLC (e.g., CHCl₃/MeOH 10:1) and purify intermediates via column chromatography or recrystallization .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, aromatic protons at δ 6.7–7.4 ppm) . HRMS (ESI or EI) confirms molecular weight with <2 ppm error . HPLC (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) and resolves co-eluting impurities .

Q. What purification strategies are effective for removing byproducts?

  • Methodology : After synthesis, precipitate crude product by cooling the reaction mixture, then wash with diethyl ether to remove unreacted aniline . For persistent impurities, use preparative HPLC with trifluoroacetic acid as a modifier . For crystalline solids, optimize recrystallization solvents (e.g., MeOH/water mixtures) to improve yield and purity .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps (e.g., coupling reactions)?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts (Pd(OAc)₂, Pd₂(dba)₃) with ligands (BINAP, SPhos) to improve coupling efficiency .
  • Solvent Optimization : Compare DMF, DMSO, and 1,4-dioxane for solubility and reaction rates. DMF often enhances reactivity in amination .
  • Stoichiometry : Use 1.1–1.5 equivalents of aniline derivatives to drive reactions to completion .

Q. How to address poor solubility in biological assays?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the aniline moiety to improve solubility .
  • Formulation : Use co-solvents (DMSO ≤1% v/v) or lipid-based nanocarriers for in vitro assays .
  • Structural Modifications : Replace morpholine with piperazine or PEGylated amines to enhance hydrophilicity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Use validated kinase inhibition protocols (e.g., CDK9 assays with ATP concentration fixed at 10 µM) to minimize variability .
  • Off-Target Profiling : Screen against related kinases (e.g., CDK2, CDK4) to confirm selectivity .
  • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine) .

Q. What strategies are used to study interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., CDK9 PDB: 4BCF) to predict binding modes .
  • SPR Spectroscopy : Immobilize target proteins on CM5 chips to measure binding kinetics (ka/kd) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability after compound treatment .

Q. How to address discrepancies in analytical data (e.g., NMR vs. HPLC purity)?

  • Methodology :

  • Orthogonal Techniques : Combine ¹H NMR integration (quantitative mode) with LC-MS to identify UV-inactive impurities .
  • Ion-Pairing Agents : Add ammonium formate (5 mM) in HPLC to resolve charged byproducts .
  • Degradation Studies : Expose the compound to stress conditions (heat, light) and track new peaks via UPLC-PDA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.